molecular formula C7H18N2 B1336768 [2-(ethylamino)ethyl](propan-2-yl)amine

[2-(ethylamino)ethyl](propan-2-yl)amine

Cat. No.: B1336768
M. Wt: 130.23 g/mol
InChI Key: XKPFASDYQGMBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N’-isopropylethylenediamine is an organic compound with the molecular formula C5H14N2. It is a colorless liquid with a characteristic amine odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-N’-isopropylethylenediamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-ethyl-N’-isopropylethylenediamine involves the use of large-scale reactors and continuous flow systems. The raw materials, ethylenediamine and isopropylamine, are fed into the reactor, where they undergo a series of chemical reactions. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-isopropylethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines

    Substitution: Various substituted amines

Scientific Research Applications

N-ethyl-N’-isopropylethylenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the preparation of biologically active compounds and as a reagent in biochemical assays.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N’-isopropylethylenediamine involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new chemical bonds and the generation of various reaction products. The specific pathways and molecular targets depend on the nature of the reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropylethylenediamine
  • N,N-diisopropylethylenediamine
  • N-ethyl-N’-methyl-ethylenediamine

Uniqueness

N-ethyl-N’-isopropylethylenediamine is unique due to its specific combination of ethyl and isopropyl groups attached to the ethylenediamine backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

N-ethyl-N'-propan-2-ylethane-1,2-diamine

InChI

InChI=1S/C7H18N2/c1-4-8-5-6-9-7(2)3/h7-9H,4-6H2,1-3H3

InChI Key

XKPFASDYQGMBQB-UHFFFAOYSA-N

Canonical SMILES

CCNCCNC(C)C

Origin of Product

United States

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